molecular formula C21H20N4O2 B7742659 ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B7742659
M. Wt: 360.4 g/mol
InChI Key: GVALMCSFTJVRRG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline family, characterized by a fused pyrrole-quinoxaline core. The structure includes:

  • Ethyl carboxylate at position 3, enhancing solubility in organic solvents.
  • 2-Amino group at position 2, contributing to hydrogen-bonding interactions.
  • 2,5-Dimethylphenyl substituent at position 1, providing steric bulk and electron-donating effects via methyl groups.

While direct spectral or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from analogues (e.g., molecular formula: ~C22H22N4O2, molecular weight: ~398.45 g/mol) .

Properties

IUPAC Name

ethyl 2-amino-1-(2,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-15-8-6-5-7-14(15)23-18)25(19(17)22)16-11-12(2)9-10-13(16)3/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALMCSFTJVRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylaniline with a suitable quinoxaline precursor under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with ethyl glyoxylate in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as phosphate-based catalysts, can enhance the efficiency of the cyclization step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

Major products formed from these reactions include nitro derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,5-dimethylphenyl group distinguishes the target compound from analogues with varied substituents. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,5-Dimethylphenyl ~C22H22N4O2 ~398.45 Moderate lipophilicity; electron-donating CH3 groups enhance aromatic stability .
Ethyl 2-amino-1-(3,5-dichlorophenyl)-... 3,5-Dichlorophenyl C19H14Cl2N4O2 401.25 Higher lipophilicity (Cl atoms); electron-withdrawing effects reduce reactivity .
Ethyl 2-amino-1-hexyl-... Hexyl C19H24N4O2 340.43 Aliphatic chain increases flexibility and lipophilicity; reduced crystallinity .
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-... 3-Trifluoromethylphenyl C20H15F3N4O2 424.36 Strong electron-withdrawing CF3 group; enhanced metabolic stability .
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)-... 2,5-Dimethoxyphenyl C23H22N4O4 442.45 Methoxy groups increase polarity and H-bonding capacity .
2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-... 2,5-Dimethoxyphenyl + morpholinyl ethyl C25H28N6O4 476.53 Morpholine moiety enhances solubility and bioactivity .

Structural and Electronic Differences

  • Electron-Donating vs. Analogues with Cl () or CF3 () substituents exhibit electron-withdrawing effects, which may alter reactivity or binding affinities .
  • Lipophilicity Trends :

    • Hexyl () and cyclohexylmethyl () substituents increase lipophilicity (logP > 3), favoring membrane permeability.
    • The target compound’s dimethylphenyl group balances moderate lipophilicity (estimated logP ~2.5) with aromatic interactions .
  • Synthetic Accessibility: The general method in involves coupling aryl halides to the pyrroloquinoxaline core. The target compound’s 2,5-dimethylphenyl group could be introduced via Suzuki-Miyaura coupling with a bromo- or iodobenzene derivative .

Spectral and Analytical Data

  • NMR :

    • The target compound’s methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) contrast with analogues like the trifluoromethyl derivative (19F NMR: δ ~-60 ppm) .
    • Dichlorophenyl analogues () lack methyl signals but show deshielded aromatic protons due to Cl’s electronegativity .
  • Mass Spectrometry :

    • The target compound’s molecular ion (M⁺) would appear near m/z 398, while dimethoxyphenyl analogues () fragment with losses of methoxy groups (m/z 442 → 398) .

Biological Activity

Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of quinoxaline derivatives. This compound exhibits a unique structure featuring a quinoxaline core fused with a pyrrole ring, which is substituted with an ethyl ester group and an amino group. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its anticancer, antimicrobial, and anti-inflammatory properties.

Antioxidant Activity

Research has highlighted the antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives, including this compound. In studies utilizing the DPPH assay, this compound demonstrated significant radical scavenging activity. Specifically, it showed a high rate constant for hydroxyl radical scavenging in physiological lipid environments, comparable to established antioxidants like Trolox and gallic acid .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrrolo[2,3-b]quinoxaline have exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and modulation of signal transduction pathways that are vital for cancer cell survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the cytotoxicity against different cancer types .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that this compound can inhibit the growth of various pathogenic bacteria and fungi. The exact mechanism remains to be fully elucidated but may involve interference with microbial metabolic processes or structural integrity.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity and thus disrupting metabolic pathways.
  • DNA Interaction : There is evidence suggesting that it may also interact with nucleic acids, potentially affecting gene expression and cellular processes.
  • Radical Scavenging : Its antioxidant capabilities allow it to neutralize reactive oxygen species (ROS), which can contribute to cellular damage and disease progression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant hydroxyl radical scavenging
AnticancerCytotoxic effects on various cancer cell lines
AntimicrobialInhibition of pathogenic bacteria

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrrolo[2,3-b]quinoxaline derivatives, this compound was shown to exhibit potent activity against colon carcinoma cells (HCT-15). The IC50 values were lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways .

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